![molecular formula C29H24N2O4 B2406037 17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione CAS No. 956791-09-6](/img/structure/B2406037.png)
17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
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Description
17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a useful research compound. Its molecular formula is C29H24N2O4 and its molecular weight is 464.521. The purity is usually 95%.
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Scientific Research Applications
Enamine Chemistry and Molecular Conformations
- Research demonstrates the treatment of morpholine enamine with acryolyl chloride, leading to specific molecular conformations, which is a key aspect in understanding the behavior of compounds similar to the one (Hickmott, Cox, & Sim, 1974).
Molecular Structure Analysis
- Studies have been conducted on compounds with structural similarities, focusing on molecular conformations and packing arrangements. These insights are critical for understanding the molecular behavior and potential applications of complex compounds (Lynch, Spicer, & Mcclenaghan, 2003).
Computational Chemistry and Crystal Structure
- Computational calculations compared to solid-state crystal structure have been utilized to understand the geometries of similar anthracene-based Diels-Alder adducts. Such methodologies can be applied to study the compound for a deeper understanding of its properties (Hillman, Tanski, & Roberts, 2020).
Synthesis and Chemical Reactions
- There have been studies on the synthesis of complex diones using reactions involving morpholine enamines, which can provide a foundation for synthesizing and understanding the chemical behavior of the target compound (Ahmed et al., 2001).
properties
IUPAC Name |
17-[4-(morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4/c32-27(30-13-15-35-16-14-30)17-9-11-18(12-10-17)31-28(33)25-23-19-5-1-2-6-20(19)24(26(25)29(31)34)22-8-4-3-7-21(22)23/h1-12,23-26H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCBODZBIHRHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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